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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylbenzenethiol

CAS No.: 1823050-95-8

Cat. No.: B1145367 Get Quote

Executive Summary
5-Chloro-2,4-dimethylbenzenethiol (CAS: 1823050-95-8) is a specialized organosulfur

intermediate critical to the synthesis of functionalized heterocycles and sulfonamide-based

pharmacophores. Distinguished by its 5-chloro substituent, this molecule offers a strategic

advantage over its parent compound (2,4-dimethylbenzenethiol) by introducing increased

lipophilicity and metabolic resistance—key parameters in optimizing ADME (Absorption,

Distribution, Metabolism, and Excretion) profiles in drug discovery.

This guide details the physicochemical properties, validated synthetic routes, and reactivity

manifolds of 5-Chloro-2,4-dimethylbenzenethiol, designed for researchers requiring high-

purity synthesis and application data.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

CAS Number 1823050-95-8

IUPAC Name 5-Chloro-2,4-dimethylbenzene-1-thiol

Molecular Formula C₈H₉ClS

Molecular Weight 172.67 g/mol

Appearance Colorless to pale yellow liquid (Standard State)

Odor Characteristic pungent thiol (stench)

Solubility
Soluble in DCM, CHCl₃, DMSO, Toluene;

Insoluble in water

Acidity (Predicted pKa) ~6.5 – 7.0 (Thiol group)

Lipophilicity (LogP) ~3.8 (Predicted)

Key Structural Insight: The ortho and para positions relative to the thiol are occupied by methyl

groups or the chlorine atom, creating a steric environment that suppresses unwanted disulfide

formation relative to unhindered thiols. The electron-withdrawing chlorine atom at the 5-position

slightly increases the acidity of the thiol proton compared to 2,4-dimethylbenzenethiol,

enhancing its nucleophilicity in basic media.

Synthetic Routes & Manufacturing[6][7]
Two primary pathways exist for the synthesis of 5-Chloro-2,4-dimethylbenzenethiol. The

choice of route depends on the starting material availability and scale requirements.

Route A: Chlorosulfonation (Industrial Scale)
This method utilizes 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene) as the precursor. It is

cost-effective for kilogram-scale production but requires careful handling of chlorosulfonic acid.

Chlorosulfonation: Reaction of 4-chloro-m-xylene with excess chlorosulfonic acid (

) at 0–5°C introduces the sulfonyl chloride group at the 5-position (directed by the ortho/para
directing methyl groups and steric factors).
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Reduction: The resulting sulfonyl chloride is reduced using Zinc/HCl or Red-Al to yield the

free thiol.

Route B: Diazotization-Xanthate (Laboratory Scale)
This method offers higher regioselectivity and is preferred when starting from 5-chloro-2,4-

dimethylaniline.

Diazotization: The aniline is treated with

at 0°C to form the diazonium salt.

Xanthate Coupling: The diazonium salt reacts with Potassium Ethyl Xanthate (

) to form the S-aryl xanthate intermediate.

Hydrolysis: Base-catalyzed hydrolysis (KOH/MeOH) cleaves the xanthate to release the

target thiol.

Visualization: Synthetic Pathways[4]
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Caption: Dual synthetic pathways for 5-Chloro-2,4-dimethylbenzenethiol via

Chlorosulfonation (Top) and Diazotization (Bottom).

Reactivity Profile & Applications
The unique substitution pattern of 5-Chloro-2,4-dimethylbenzenethiol dictates its reactivity,

making it a versatile scaffold in medicinal chemistry.

Nucleophilic Substitution (S-Alkylation/Arylation)
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The thiol group is a potent nucleophile.

Thioether Synthesis: Reacts with alkyl halides (e.g., chloroacetic acid derivatives) in the

presence of mild base (

or

) to form thioethers. This is a key step in synthesizing PPAR agonists (related to Gemfibrozil
analogs) and Vortioxetine analogs.

Protocol: Dissolve thiol (1 eq) in DMF; add

(1.5 eq) and alkyl halide (1.1 eq). Stir at RT for 2-4h.[1]

Smiles Rearrangement (Phenothiazine Synthesis)
A critical application of this thiol is in the synthesis of Phenothiazines via the Smiles

rearrangement.

Mechanism: Condensation with o-halonitrobenzenes yields a diphenyl sulfide. In the

presence of base, the sulfide undergoes an intramolecular nucleophilic aromatic substitution

(Smiles rearrangement) followed by cyclization to form the phenothiazine core.

Significance: This pathway is used to generate antipsychotic and antihistamine scaffolds.

Sulfonamide Formation
Oxidation of the thiol to the sulfonyl chloride allows for the generation of Sulfonamides, a class

of compounds heavily investigated for anticancer activity (e.g., Bcl-2 inhibitors).

Oxidation:

or

converts the thiol directly to the sulfonyl chloride.

Amidation: Reaction with amines yields the sulfonamide.

Visualization: Reactivity Manifold
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Caption: Primary reactivity pathways: S-alkylation, heterocyclic cyclization (Smiles), and

oxidation to sulfonamides.

Handling, Stability & Safety
Stability[9]

Oxidation Sensitivity: Like all thiols, this compound is prone to air oxidation, forming the

disulfide dimer.

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Thermal Stability: Stable up to ~150°C, but prolonged heating may cause desulfurization or

polymerization.

Safety Protocol (SDS Summary)
Hazards:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Stench: High-potency malodorant.

Handling:

Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).
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Bleach Trap: All glassware and waste must be treated with 10% Sodium Hypochlorite

(Bleach) solution to oxidize the thiol to the odorless sulfonate before removal from the

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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